1-(difluoromethyl)-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is typically synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Sulfonamide Formation: The sulfonamide moiety is formed by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Pyrrolidinyl Group Addition:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently .
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can form hydrogen bonds with active site residues, while the pyrrolidinyl and pyrazole sulfonamide moieties contribute to binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
Difluoromethylated Pyrazoles: These compounds share the difluoromethyl group and pyrazole ring but may differ in other substituents, affecting their chemical properties and applications.
Pyrrolidinyl Sulfonamides: These compounds contain the pyrrolidinyl and sulfonamide groups but may lack the pyrazole ring, leading to different biological activities.
Fluorinated Sulfonamides:
The uniqueness of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22F2N4O2S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H22F2N4O2S/c1-12-16(13(2)23(21-12)17(18)19)26(24,25)20-11-14-7-3-4-8-15(14)22-9-5-6-10-22/h3-4,7-8,17,20H,5-6,9-11H2,1-2H3 |
InChI Key |
DENDXFNFMAHPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCC2=CC=CC=C2N3CCCC3 |
Origin of Product |
United States |
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